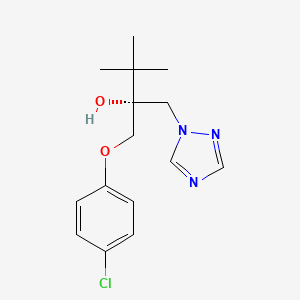
(2R)-1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol is a synthetic organic compound that features a chlorophenoxy group, a triazole ring, and a butanol backbone. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate alkylating agent under basic conditions.
Introduction of the triazole ring: The triazole moiety can be introduced via a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Final assembly: The final compound can be synthesized by coupling the chlorophenoxy intermediate with the triazole-containing fragment under appropriate conditions, followed by purification steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to remove the triazole ring or to convert the chlorophenoxy group to a phenol.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or de-triazolated products.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical agent due to its structural features that may interact with biological targets.
Industry: Use in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol would depend on its specific application. Generally, compounds with triazole rings can inhibit enzymes by binding to their active sites, while chlorophenoxy groups can interact with cellular membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-ol: Lacks the triazole ring, which may reduce its biological activity.
(2R)-1-(4-bromophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological properties.
(2R)-1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,3-triazol-1-ylmethyl)butan-2-ol: Contains a different triazole isomer, which may affect its binding affinity and specificity.
Uniqueness
The unique combination of the chlorophenoxy group, triazole ring, and butanol backbone in (2R)-1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.
Properties
Molecular Formula |
C15H20ClN3O2 |
|---|---|
Molecular Weight |
309.79 g/mol |
IUPAC Name |
(2R)-1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol |
InChI |
InChI=1S/C15H20ClN3O2/c1-14(2,3)15(20,8-19-11-17-10-18-19)9-21-13-6-4-12(16)5-7-13/h4-7,10-11,20H,8-9H2,1-3H3/t15-/m1/s1 |
InChI Key |
OCQPZTCGZAFWSG-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)[C@@](CN1C=NC=N1)(COC2=CC=C(C=C2)Cl)O |
Canonical SMILES |
CC(C)(C)C(CN1C=NC=N1)(COC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















